An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. As a halogenated aminobenzoic acid derivative, its unique electronic and steric properties make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt form is often utilized to enhance solubility and stability, critical parameters in drug development and various chemical applications.
This guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound.
Chemical Identity and Core Properties
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | PubChem[1] |
| CAS Number | 1280786-55-1 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₁BrClNO₂ | PubChem[1] |
| Molecular Weight | 280.55 g/mol | Sigma-Aldrich |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | PubChem[1] |
| InChI Key | IMMCFMLZTZKEEX-UHFFFAOYSA-N | Sigma-Aldrich |
| Purity (Typical) | ≥98% | Sigma-Aldrich |
Physicochemical Properties: A Deeper Dive
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While specific experimental data for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is not widely published, we can infer and predict certain characteristics based on its structure and data from related compounds. Furthermore, established analytical procedures can be employed for precise characterization.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystalline structure of the compound. For hydrochloride salts of organic molecules, the melting point is often a decomposition temperature.
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Predicted/Estimated Value: Based on related compounds like 3-Bromo-2-methylbenzoic acid (m.p. 152-156 °C)[2] and 2-bromobenzoic acid (m.p. 144-147 °C)[3], it is anticipated that 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride will have a relatively high melting point, likely with decomposition, in the range of 150-200 °C.
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Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point is the capillary method using a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the expected melting point is approached.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.
Causality in Experimental Choice: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A wide melting range is often indicative of impurities.
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Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key determinant of a compound's utility in various applications, from reaction chemistry to pharmacology. As a hydrochloride salt, 2-Bromo-5-(dimethylamino)benzoic acid is expected to have higher aqueous solubility than its free base form.
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Predicted/Estimated Solubility Profile:
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Water: Moderately soluble. The presence of the polar carboxylic acid and the hydrochloride salt of the amine group should enhance water solubility. The solubility of 4-aminobenzoic acid in water is a point of comparison[4][5][6][7].
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Polar Protic Solvents (e.g., Ethanol, Methanol): Likely soluble, given that both the carboxylic acid and the amine salt can interact with these solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.
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Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.
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Experimental Protocol for Solubility Determination (Shake-Flask Method):
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
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Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved. Performing the analysis at multiple time points can validate that equilibrium has been reached.
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Caption: Shake-Flask Method for Solubility.
pKa (Acid Dissociation Constant)
The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride has two ionizable groups: the carboxylic acid and the protonated dimethylamino group.
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Predicted/Estimated pKa Values:
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Carboxylic Acid: The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing bromine atom in the ortho position is expected to lower the pKa (increase acidity) to a value likely between 2.5 and 3.5.
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Dimethylamino Group: The pKa of the conjugate acid of a typical aryldimethylamine is around 4-5.
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Experimental Protocol for pKa Determination (Potentiometric Titration):
This is a highly accurate method for determining pKa values.
Methodology:
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple pKa values, multiple inflection points will be observed.
Authoritative Grounding: This method is a standard and widely accepted technique for pKa determination, described in various pharmacopeias and analytical chemistry texts.
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Spectral Properties
Spectral data provides invaluable information about the molecular structure and is essential for identity confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Predicted Spectrum: A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:
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A singlet for the two methyl groups of the dimethylamino moiety.
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Signals in the aromatic region corresponding to the three protons on the benzene ring. The electronic effects of the bromo, dimethylamino, and carboxylic acid groups will influence their chemical shifts and coupling patterns.
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A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium in solvents like D₂O.
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A signal for the proton on the protonated amine, which may also be a broad, exchangeable peak.
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FT-IR (Fourier-Transform Infrared) Spectroscopy:
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Predicted Spectrum: The IR spectrum would be expected to show characteristic absorption bands for:
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A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O (carbonyl) stretch for the carboxylic acid, around 1700 cm⁻¹.
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C-N stretching vibrations.
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N-H stretching from the hydrochloride salt.
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Aromatic C-H and C=C stretching vibrations.
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A C-Br stretching vibration in the fingerprint region.
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Safety and Handling
As with any chemical compound, proper handling of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is essential. While specific toxicity data is not available, information for related compounds suggests that it should be handled with care.
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General Precautions:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse thoroughly with water.
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Conclusion
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key physical properties, offering both predicted values based on chemical principles and established, robust protocols for their experimental determination. By applying these methodologies, researchers can obtain the precise data necessary to confidently and effectively utilize this compound in their work, ensuring both scientific rigor and safety.
References
-
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride . PubChem. [Link]
-
4-Aminobenzoic acid - Solubility of Things . Solubility of Things. [Link]
-
2-Bromobenzoic acid - Solubility of Things . Solubility of Things. [Link]
-
Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications . Autech Industry Co., Limited. [Link]
-
Chemical Properties of 2-Bromobenzoic acid, phenyl ester . Cheméo. [Link]
-
2-Bromobenzoic acid . PubChem. [Link]
-
4-Aminobenzoic Acid . PubChem. [Link]
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2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2) . PubChemLite. [Link]
Sources
- 1. 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride | C9H11BrClNO2 | CID 53216700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
